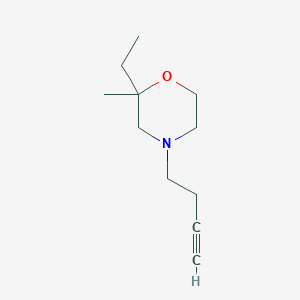

![molecular formula C8H18Cl2N2 B2834106 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride CAS No. 2173992-28-2](/img/structure/B2834106.png)

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

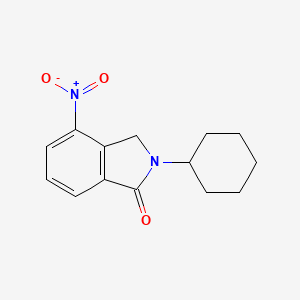

“3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride” is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂ . It has a molecular weight of 212.08 . This compound is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H . The structure is also available as a 2D Mol file or as a computed 3D SD file .The IUPAC name is (1R,5S)-3-methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride .

Aplicaciones Científicas De Investigación

Neurokinin-1 (NK1) Receptor Antagonism : Research has identified compounds structurally similar to 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride as potent antagonists of the NK1 receptor. These antagonists, such as CP-96,345, have shown effectiveness in inhibiting substance P-induced physiological responses, indicating potential applications in studying the role of substance P in diseases (Snider et al., 1991).

Development of Alzheimer's Disease Drugs : In the quest to find effective drugs for Alzheimer's disease, derivatives of the azabicyclo[3.3.0]octane ring, which is a characteristic cyclic amine similar to this compound, have been synthesized and evaluated. Some of these compounds have demonstrated significant muscarinic activity, indicating their potential use in Alzheimer's therapy (Suzuki et al., 1999).

Efficient Synthesis and Receptor Affinity : The efficient synthesis of azabicyclic compounds, including those structurally related to this compound, has been achieved. These synthesized compounds have been evaluated for their affinity at dopamine D2 and serotonin 5-HT2A receptors, suggesting their potential in neuropharmacological research (Singh et al., 2007).

Synthesis for Neurological Applications : Compounds containing the 8-azabicyclo[3.2.1]octane fragment, such as those related to this compound, have been synthesized for potential use in treating neurological conditions like Parkinson's disease (Vlasova et al., 2006).

Potential as an Anti-Influenza Virus Agent : Research has shown that tricyclic compounds with a unique amine moiety, similar to this compound, exhibit potent anti-influenza A virus activity. This highlights the potential of these compounds in the development of novel anti-influenza virus agents for humans (Oka et al., 2001).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which have a wide array of biological activities.

Biochemical Pathways

Compounds with the 8-azabicyclo[321]octane scaffold, such as tropane alkaloids, are known to interact with various biochemical pathways .

Result of Action

Propiedades

IUPAC Name |

3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXLNSVWHCSMVCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CCC(C1)C2N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2834023.png)

![2-{[2-(3-CHLOROPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(3-METHOXYPROPYL)ACETAMIDE](/img/structure/B2834024.png)

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2834028.png)

![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)

![2-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]indolizine](/img/structure/B2834032.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2834034.png)

![2-CHLORO-N-[4'-(2-CHLORO-5-NITROBENZAMIDO)-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL]-5-NITROBENZAMIDE](/img/structure/B2834041.png)

![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2834044.png)